5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate
Description
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉NO₄S |
| Molecular Weight | 405.5 g/mol |
| XLogP³ | 5.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray crystallography reveals an orthorhombic crystal system with space group P212121 for related nitroaromatic sulfanyl esters. Key parameters include:
Figure 1: Three-Dimensional Conformation
(Note: A hypothetical 3D structure would highlight the planar nitro group, sulfanyl bridge, and acrylate ester.)
Comparative Analysis with Related Nitroaromatic Sulfanyl Esters
Comparative studies with analogs such as 2-nitro-5-sulfanylbenzoic acid (C₇H₅NO₄S) and methyl (E)-3-(3-nitrophenyl)-3-phenylprop-2-enoate (C₁₆H₁₃NO₄) reveal:
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-17-7-11-21(12-8-17)29-22-13-10-20(24(26)27)15-19(22)16-28-23(25)14-9-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPYMFJGXTYJQ-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307952-81-4 | |
| Record name | 2-((4-METHYLPHENYL)THIO)-5-NITROBENZYL 3-PHENYLACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration of Benzyl Alcohol Derivatives
The introduction of the nitro group at the 5-position of the benzyl scaffold is typically achieved via electrophilic aromatic nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C facilitates this reaction, with the sulfuric acid acting as both a catalyst and dehydrating agent. Regioselectivity is governed by the directing effects of existing substituents. For example, the sulfanyl group at the 2-position directs nitration to the para position (C-5) due to its +M (mesomeric) effect.
Optimization Note : Excessive nitration temperatures (>10°C) lead to di-nitration byproducts, while insufficient acid concentration reduces conversion rates.
Sulfanylation via Nucleophilic Aromatic Substitution
The sulfanyl group is introduced through a nucleophilic aromatic substitution (SNAr) reaction. 4-Methylthiophenol reacts with a nitro-activated aryl halide (e.g., 2-chloro-5-nitrobenzyl alcohol) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol, enhancing nucleophilicity.
Yield Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| DMSO | 100 | 82 |
| THF | 65 | 65 |
Reaction completion is confirmed via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase.
Acrylate Esterification via Wittig Reaction
The benzyl alcohol intermediate is converted to the 3-phenylacrylate ester using a Wittig reaction. Triethylphosphonoacetate and potassium carbonate in aqueous ethanol mediate the formation of the acrylate moiety. The reaction proceeds via a ylide intermediate, which reacts with the benzaldehyde derivative to form the α,β-unsaturated ester.
Key Parameters :
-
Solvent : Ethanol/water (3:1) maximizes ylide stability.
-
Temperature : 25–30°C prevents side reactions such as alkene isomerization.
Alternative Methodologies and Comparative Analysis
Reductive Amination Followed by Oxidation
In a patent-derived approach, nitro groups are reduced to amines using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, followed by re-oxidation to preserve the nitro functionality. While this method is less direct, it allows for intermediate purification:
-
Reduction :
-
Oxidation : Sodium hypochlorite (NaOCl) in methylene chloride regenerates the nitro group.
Limitation : Over-oxidation can produce nitroso or hydroxylamine derivatives, requiring precise stoichiometric control.
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reaction efficiency. A microfluidic system with a residence time of 10 minutes achieves 92% conversion in the sulfanylation step, compared to 78% in batch processes. This method reduces side reactions through rapid heat dissipation and homogeneous mixing.
Critical Factors Influencing Synthesis Efficiency
Solvent Selection
Catalytic Additives
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
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DMF as a co-solvent accelerates Wittig reactions by stabilizing reactive intermediates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, Ar–H), 7.98–7.42 (m, 9H, Ar–H), 5.32 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
-
IR : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial-Scale Production Challenges
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzoic acid and 3-phenylacrylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate is its role as an anticancer agent. Research indicates that compounds with similar structures have been shown to inhibit histone deacetylases (HDAC), which are implicated in cancer progression. In vitro studies demonstrated that such compounds can suppress cell proliferation in various cancer cell lines, making them promising candidates for further development as anticancer therapeutics .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of gene expression related to cell cycle regulation and apoptosis. By inhibiting HDAC activity, it promotes the acetylation of histones, leading to the reactivation of tumor suppressor genes and induction of cell death in cancerous cells .
Materials Science
Synthesis of Functional Materials
this compound has also been explored in materials science for its potential use in synthesizing functional polymers. The compound can serve as a monomer in polymerization reactions, leading to materials with unique properties such as enhanced thermal stability and mechanical strength. These materials are suitable for applications in coatings, adhesives, and advanced composites .
Case Study: Polymer Development
A study focused on the polymerization of this compound with various co-monomers resulted in a series of copolymers that exhibited improved mechanical properties compared to traditional polymers. The resulting materials demonstrated excellent resistance to solvents and thermal degradation, making them ideal for industrial applications .
Catalysis
Catalytic Applications
The compound has been investigated for its catalytic properties, particularly in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable component in catalytic systems aimed at producing fine chemicals and pharmaceuticals .
Table: Catalytic Reactions Involving this compound
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
Comparison with Similar Compounds
The following analysis compares 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate with structurally or functionally related compounds, leveraging data from the provided evidence and general chemical principles.
Table 1: Structural and Functional Comparison
Key Comparisons:
a. Functional Group Influence on Reactivity and Solubility
- Nitro Group vs. Carboxylic Acid (Hydratropic Acid): The nitro group in the target compound increases electron deficiency at the aromatic ring, contrasting with the electron-donating carboxylic acid in hydratropic acid. This difference affects solubility: nitro derivatives are typically less soluble in non-polar solvents compared to carboxylic acids .
- Sulfanyl Group vs. This property is absent in methyl 3-phenylacrylate, which lacks sulfur substituents .
b. Crystallographic and Hydrogen-Bonding Behavior
- The nitro and ester groups in the target compound may participate in hydrogen bonding as acceptors, similar to patterns observed in other nitroaromatics. However, the sulfanyl group is less likely to form hydrogen bonds compared to hydroxyl or amine groups, as noted in Etter’s graph set analysis .
- By contrast, methyl 3-phenylacrylate lacks strong hydrogen-bond donors, leading to weaker intermolecular forces and lower melting points (liquid at room temperature) .
Research Findings and Limitations
- Biological Activity : Evidence gaps preclude definitive statements about pharmacological or toxicological profiles.
Biological Activity
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer and other proliferative diseases .
- Cell Cycle Arrest : Compounds with structural similarities have been reported to cause cell cycle arrest in various cancer cell lines, particularly in the G1 and G2 phases, which could lead to apoptosis .
- Protein Kinase Inhibition : The compound may also interact with cyclin-dependent kinases (CDKs), which play critical roles in cell proliferation and survival .
Anticancer Properties
Several studies have investigated the anticancer properties of related compounds, suggesting that this compound could possess similar activities:
- In vitro Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis and inhibit cell viability has been noted .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell leukemia) | 15 | Apoptosis induction via CDK inhibition |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest in G1 phase |
| HeLa (cervical cancer) | 25 | HDAC inhibition leading to gene reactivation |
Other Biological Activities
Beyond anticancer effects, the compound may exhibit other biological activities:
- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammatory responses in cellular models, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that similar compounds can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies .
Case Studies
- Study on Jurkat Cells : A study demonstrated that treatment with related compounds resulted in significant inhibition of cell viability, with effects persisting even after washout, indicating irreversible binding to target proteins involved in cell cycle regulation .
- Breast Cancer Model : In a breast cancer model, compounds structurally similar to this compound showed reduced tumor growth in vivo when administered at specific dosages, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate, and how can purity be validated?
- Synthesis Strategy : The compound likely involves nucleophilic aromatic substitution (NAS) for introducing the sulfanyl group at the 2-position of the nitrobenzene ring. The 3-phenylacrylate ester group may be introduced via esterification under acidic or coupling agents (e.g., DCC/DMAP).
- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm for nitro groups) to assess purity. Confirm via LC-MS (electrospray ionization) to detect molecular ion peaks .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Method : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in dichloromethane/hexane). Data collection at 100 K ensures stability.
- Software : SHELXL (part of the SHELX suite) is widely used for refinement. It handles anisotropic displacement parameters and validates geometry against similar thioether-containing structures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and sulfanyl (C-S stretch ~650 cm⁻¹) groups.
- NMR : ¹H NMR in CDCl₃ should show aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm for CH₃ on phenyl), and ester methylene (δ 4.5–5.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~170 ppm) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical bond angles in the crystal structure?
- Approach : Perform DFT calculations (e.g., B3LYP/6-311G**) to optimize geometry. Compare computed dihedral angles (e.g., butterfly conformation of thiadiazole derivatives) with SCXRD data. Discrepancies >5° may indicate crystal packing effects or intermolecular interactions (e.g., π-π stacking) .
Q. What challenges arise in refining low-resolution X-ray data for this compound, and how can SHELX address them?
- Challenges : Poor data resolution (>1.0 Å) complicates electron density mapping, especially for flexible ester groups. Twinning or disorder in the sulfanyl-phenyl moiety may require constraints.
- Solutions : Use SHELXL’s TWIN and BASF commands for twinned data. Apply ISOR restraints to anisotropic displacement parameters for disordered atoms .
Q. How does the nitro group influence the compound’s stability under varying pH conditions, and what analytical methods track degradation?
- Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF-MS to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage). Nitro groups may enhance stability in acidic conditions due to electron-withdrawing effects .
Q. What strategies optimize regioselectivity during sulfanyl group introduction in similar nitroaromatics?
- Regioselective NAS : Use bulky directing groups (e.g., tert-butyl) at the 4-position to favor substitution at the 2-position. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) modulate reaction kinetics. Validate regiochemistry via NOESY NMR to confirm proximity of sulfanyl and nitro groups .
Q. How do π-π interactions between the phenylacrylate and nitrobenzene moieties affect the compound’s solid-state packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
